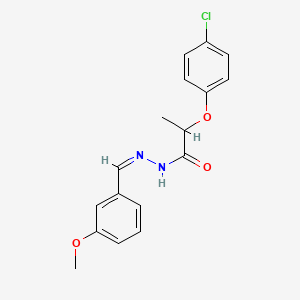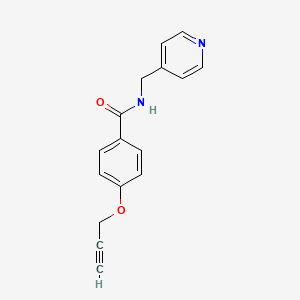![molecular formula C12H13N5 B5300853 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5300853.png)
2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). It was first synthesized by AstraZeneca in 2011 and has been approved by the US Food and Drug Administration (FDA) for the treatment of metastatic NSCLC that harbors the T790M mutation.
作用機序
AZD-9291 selectively inhibits the activity of mutant forms of 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine that contain the T790M mutation, while sparing wild-type 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine. This is achieved by binding to a specific pocket in the kinase domain of the mutant receptor, which is not present in the wild-type receptor. By inhibiting the activity of the mutant receptor, AZD-9291 blocks the downstream signaling pathways that are responsible for promoting tumor growth and survival.
Biochemical and Physiological Effects:
In preclinical studies, AZD-9291 has been shown to inhibit the growth of tumor cells that harbor the T790M mutation, both in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in these cells. In clinical trials, AZD-9291 has demonstrated significant activity against T790M-positive NSCLC, with response rates ranging from 51% to 61%.
実験室実験の利点と制限
The advantages of using AZD-9291 in lab experiments include its high potency and selectivity for mutant 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine, its favorable safety profile, and its ability to overcome resistance to first-generation 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine TKIs. However, there are also some limitations to using AZD-9291 in lab experiments, such as the need to use cell lines or patient-derived xenograft models that harbor the T790M mutation, and the potential for off-target effects on other kinases.
将来の方向性
There are several potential future directions for the development of AZD-9291 and other third-generation 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine TKIs. These include:
1. Combination therapy with other targeted agents or chemotherapy to improve response rates and overcome resistance.
2. Development of biomarkers to predict response to therapy and monitor treatment efficacy.
3. Investigation of the use of third-generation 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine TKIs in other types of cancer that harbor 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine mutations, such as head and neck cancer.
4. Development of next-generation 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine TKIs that target additional mutations or resistance mechanisms.
5. Investigation of the use of third-generation 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine TKIs in the adjuvant setting, to prevent recurrence of NSCLC after surgical resection.
In conclusion, AZD-9291 is a promising third-generation 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine TKI that has shown significant activity against T790M-positive NSCLC. Its high potency and selectivity for mutant 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine, as well as its favorable safety profile, make it an attractive option for the treatment of advanced NSCLC. Further research is needed to fully understand its mechanism of action, identify biomarkers to predict response, and explore its potential in combination with other agents or in other types of cancer.
合成法
The synthesis of AZD-9291 involves a multistep process that starts with the reaction of 2-chloro-5-nitropyridine with 2-aminopyridine to form 2-(2-pyridinyl)pyrimidine-5-nitro. This intermediate is then reacted with (S)-1-(1-aminoethyl)azetidine-3-carboxylic acid to form the key intermediate 2-[3-(2-pyridinyl)-1-azetidinyl]pyrimidine-4-amine. Finally, this intermediate is treated with trifluoroacetic acid to give the desired product, AZD-9291.
科学的研究の応用
AZD-9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown significant activity against tumors that harbor the T790M mutation, which is a common mechanism of resistance to first-generation 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine TKIs such as erlotinib and gefitinib. AZD-9291 has also demonstrated a favorable safety profile and has shown promising results in patients with advanced NSCLC.
特性
IUPAC Name |
2-(3-pyridin-2-ylazetidin-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c13-11-4-6-15-12(16-11)17-7-9(8-17)10-3-1-2-5-14-10/h1-6,9H,7-8H2,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLQYUGMHNIGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=N2)N)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Pyridinyl)-1-azetidinyl]-4-pyrimidinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(4aS,8aR)-6-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300782.png)
![N-[3-(acetylamino)phenyl]-3-iodobenzamide](/img/structure/B5300783.png)

![2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4,6-dimethylnicotinamide](/img/structure/B5300802.png)
![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300810.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide](/img/structure/B5300815.png)
![N,N-diethyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5300817.png)
![5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5300823.png)
![4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]thiomorpholine 1,1-dioxide](/img/structure/B5300830.png)

![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5300855.png)
![2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5300858.png)

![N-benzyl-2-({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5300865.png)